molecular formula C20H29N3O3S B2672202 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1105200-97-2

1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2672202
CAS No.: 1105200-97-2
M. Wt: 391.53
InChI Key: GWSQGHHGVHLENA-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a 1,3,4-oxadiazole moiety and a 2,5-dimethylbenzenesulfonyl group

Scientific Research Applications

1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biology: Use as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: Potential use in the synthesis of specialty chemicals or as an intermediate in the production of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid or its derivative under dehydrating conditions.

    Synthesis of the piperidine derivative: The piperidine ring can be functionalized with the 1,3,4-oxadiazole moiety through nucleophilic substitution reactions.

    Introduction of the 2,5-dimethylbenzenesulfonyl group: This step involves the sulfonylation of the piperidine derivative using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The 1,3,4-oxadiazole moiety can participate in hydrogen bonding

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]-5-(2,2-dimethylpropyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-14-8-9-15(2)17(11-14)27(24,25)23-10-6-7-16(13-23)19-22-21-18(26-19)12-20(3,4)5/h8-9,11,16H,6-7,10,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSQGHHGVHLENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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